Thalidomide-5'-O-PEG5-OH is a derivative of thalidomide, a compound originally developed as a sedative but later recognized for its teratogenic effects. This specific compound is classified under polyethylene glycol derivatives, which are often utilized in biopharmaceutical applications due to their ability to enhance solubility and stability of drugs. The compound has garnered interest in medical research, particularly in the fields of drug delivery systems and targeted therapies.
Thalidomide-5'-O-PEG5-OH is synthesized from thalidomide, which is metabolized by human cytochrome P450 enzymes into various hydroxylated metabolites, including 5-hydroxythalidomide and 5'-hydroxythalidomide. These metabolites exhibit different biological activities, with 5'-hydroxythalidomide showing moderate antiangiogenic properties at high concentrations . The classification of this compound falls under the broader category of small molecule drugs and bioconjugates, specifically designed for therapeutic applications.
The synthesis of Thalidomide-5'-O-PEG5-OH generally involves the following steps:
The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent, and catalyst to improve the efficiency of PEGylation.
The molecular formula for Thalidomide-5'-O-PEG5-OH is with a molecular weight of approximately 648.68 g/mol. The structure features a thalidomide core linked to a polyethylene glycol chain, which enhances its solubility and bioavailability.
Key Structural Features:
Thalidomide-5'-O-PEG5-OH can participate in various chemical reactions, including:
These reactions are crucial for developing formulations that enhance therapeutic efficacy while minimizing side effects.
The mechanism of action of Thalidomide-5'-O-PEG5-OH is related to its interaction with the cereblon (CRBN)-containing ubiquitin ligase complex. Thalidomide and its derivatives induce the degradation of specific proteins involved in cellular processes through this complex. For instance, it has been shown that thalidomide modulates the degradation of promyelocytic leukemia zinc finger protein (PLZF), which has implications in teratogenicity and other biological effects .
This mechanism underlines the importance of understanding how modifications like PEGylation can alter the pharmacodynamics and pharmacokinetics of thalidomide derivatives.
Thalidomide-5'-O-PEG5-OH exhibits several notable physical and chemical properties:
These properties are critical when considering formulation strategies for drug delivery systems.
Thalidomide-5'-O-PEG5-OH has several applications in scientific research:
These applications highlight the versatility of Thalidomide-5'-O-PEG5-OH as a compound with significant potential in modern medicine.
Thalidomide, initially marketed in the 1950s as a sedative and antiemetic, was withdrawn due to severe teratogenic effects causing limb malformations and organ defects in neonates. This tragedy catalyzed global reforms in drug regulatory frameworks, including stringent teratogenicity testing requirements [2] [4]. Despite this legacy, thalidomide experienced a scientific renaissance when its efficacy against erythema nodosum leprosum (ENL) was serendipitously discovered in 1964 by Dr. Jacob Sheskin. Subsequent research revealed broader immunomodulatory and anti-angiogenic properties, leading to its FDA approval for multiple myeloma in 2006—marking the first new myeloma therapeutic in over a decade [4] [6]. This reemergence underscored thalidomide’s unique mechanism of action (MoA), primarily through binding cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex. CRBN binding modulates the ubiquitination and degradation of specific proteins like Ikaros and Aiolos, altering cytokine production and tumor microenvironment interactions [7] [9].
Polyethylene glycol (PEG) conjugation addresses critical limitations of native thalidomide and its derivatives:
Table 1: Impact of PEGylation on Thalidomide Derivatives
| Property | Native Thalidomide | PEGylated Analog (e.g., Thalidomide-5'-O-PEG5-OH) |
|---|---|---|
| Aqueous Solubility | Low (<0.1 mg/mL) | Significantly enhanced (>50 mg/mL) |
| Plasma Half-life | 5–7 hours | Extended via reduced renal clearance |
| Metabolic Stability | Hydrolysis-sensitive | Stabilized against enzymatic degradation |
| PROTAC Conjugation | Limited flexibility | Enabled through terminal -OH group |
PEGylation enhances pharmacokinetics by increasing hydrodynamic volume and shielding the core from metabolic enzymes. The ethylene glycol repeats in PEG linkers (e.g., PEG5’s five units) introduce conformational flexibility critical for PROTAC (Proteolysis-Targeting Chimera) design. This flexibility allows optimal positioning between the E3 ligase ligand (thalidomide) and the target protein binder, facilitating ternary complex formation [1] [7] [10]. Additionally, terminal hydroxyl groups (-OH) in derivatives like Thalidomide-5'-O-PEG5-OH serve as handles for conjugating fluorescent probes or additional functional moieties, enabling modular drug discovery platforms [3].
Thalidomide-5'-O-PEG5-OH (C₂₃H₃₀N₂O₁₀, MW 494.497 g/mol) exemplifies rational structure-function optimization in chemical biology. Its design integrates three elements:
Table 2: Structural Components of Thalidomide-5'-O-PEG5-OH
| Component | Role | Chemical Features |
|---|---|---|
| Phthalimide Ring | CRBN Binding | Directs cereblon recruitment for ubiquitination |
| Glutarimide Ring | Enantiomeric Specificity | Contributes to stereoselective protein interactions |
| PEG5 Linker | Spacer & Solubilizer | 17-atom chain enabling conformational flexibility |
| Terminal -OH | Functional Handle | Site for bioconjugation or derivatization |
Unlike metabolites like 5'-OH-thalidomide (which exhibits anti-angiogenic activity but lacks modularity), Thalidomide-5'-O-PEG5-OH’s terminal -OH group permits covalent linkage to target protein ligands, forming heterobifunctional degraders [5] [8]. This architecture underpins its utility in PROTAC synthesis, where the linker length (~24 Å for PEG5) is optimized to facilitate cooperative target-CRBN engagement. Studies confirm that such linkers mitigate steric clashes while maintaining CRBN-binding affinity, as evidenced by retained inhibitory activity in ubiquitination assays [1] [7] [10]. Consequently, this compound serves as a versatile scaffold for degrading diverse disease-relevant proteins, from BRD4 to PARP1 [7].
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: